2,2-diphenylpropanoyl Chloride

Description

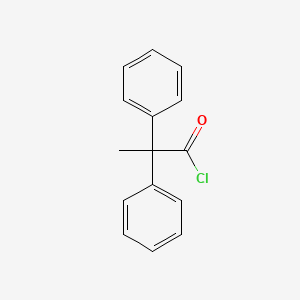

2,2-Diphenylpropanoyl chloride (CAS 1871-76-7) is an acyl chloride derivative characterized by a propanoyl backbone substituted with two phenyl groups at the second carbon. Its molecular formula is C15H13ClO, and it has a molecular weight of 244.72 g/mol. This compound is primarily utilized in organic synthesis, particularly for preparing derivatives with biological activities such as analgesics and anti-inflammatory agents . The synthesis involves reacting β,β-diphenylpropanoic acid with thionyl chloride (SOCl2), yielding the reactive acid chloride intermediate .

Properties

Molecular Formula |

C15H13ClO |

|---|---|

Molecular Weight |

244.71 g/mol |

IUPAC Name |

2,2-diphenylpropanoyl chloride |

InChI |

InChI=1S/C15H13ClO/c1-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |

InChI Key |

STYYTQKQOWKLIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between 2,2-diphenylpropanoyl chloride and related acyl chlorides:

Reactivity and Selectivity

- Steric Effects: The two phenyl groups in this compound create significant steric hindrance, reducing its reactivity in nucleophilic acyl substitution compared to less hindered analogs like diphenylacetyl chloride. However, this hindrance enhances selectivity in reactions, such as the formation of enantiomerically pure derivatives .

- Electronic Effects : The electron-withdrawing nature of the phenyl groups increases the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles like amines or alcohols. This contrasts with pivaloyl chloride, where electron-donating methyl groups reduce electrophilicity .

Industrial Demand

- 2,2-Dimethylbutyryl Chloride (a structurally simpler analog) has a growing market in agrochemicals and pharmaceuticals, projected to reach $XX billion by 2032 . While this compound lacks similar market data, its niche applications in drug discovery highlight its specialized value.

Research Findings and Case Studies

Mechanistic Insights

- In rotaxane-based organocatalysts, derivatives of 3,3-diphenylpropanoyl chloride (an isomer of this compound) achieved high enantioselectivity (>90% ee) in aldol reactions, attributed to the steric constraints of the macrocyclic environment . This suggests that substituent positioning (2,2 vs. 3,3) significantly impacts catalytic performance.

Preparation Methods

Catalytic Activation and Reaction Dynamics

Oxalyl chloride ((COCl)₂) offers a milder alternative to thionyl chloride, particularly for acid-sensitive substrates. The reaction with 2,2-diphenylpropanoic acid proceeds in the presence of a catalytic amount of dimethylformamide (DMF), which activates the carbonyl group for nucleophilic attack:

The DMF catalyst forms an intermediate iminium species, enhancing the electrophilicity of the carbonyl carbon and facilitating chloride displacement.

Optimized Reaction Conditions

A representative procedure involves dissolving 2,2-diphenylpropanoic acid (1 equiv) in dichloromethane (DCM) at 0°C, followed by dropwise addition of oxalyl chloride (1.2 equiv) and DMF (0.1 equiv). The reaction mixture is stirred at room temperature for 2–3 hours, during which gas evolution (CO₂ and HCl) subsides. Solvent removal under vacuum yields the product, often requiring no further purification. Reported yields range from 80–90%, with purity confirmed by H NMR.

Comparative Efficiency

Oxalyl chloride demonstrates superior selectivity compared to thionyl chloride, minimizing side reactions such as esterification or anhydride formation. Additionally, the gaseous byproducts (CO₂ and HCl) are easier to manage than SO₂. However, the higher cost of oxalyl chloride may limit its use in large-scale industrial applications.

Alternative Synthetic Approaches

Solid-Phase Synthesis

Recent advances in solid-phase chemistry have enabled the preparation of acyl chlorides on resin supports. For instance, 2-chlorotrityl chloride resin has been used to anchor carboxylic acids prior to chlorination with thionyl chloride. While this technique remains experimental for this compound, it offers advantages in combinatorial chemistry and high-throughput screening.

Comparative Analysis of Preparation Methods

| Parameter | Thionyl Chloride | Oxalyl Chloride | Friedel-Crafts |

|---|---|---|---|

| Yield | 75–85% | 80–90% | 50–65% |

| Reaction Time | 4–6 hours | 2–3 hours | 6–8 hours |

| Byproducts | SO₂, HCl | CO₂, HCl | HCl, AlCl₃ residues |

| Scalability | Industrial | Laboratory-scale | Limited |

| Cost Efficiency | High | Moderate | Low |

Q & A

Q. What are the standard synthetic routes for preparing 2,2-diphenylpropanoyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves the reaction of 2,2-diphenylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. Key parameters include:

- Temperature : Maintain 0–5°C during initial mixing to control exothermic reactions.

- Solvent : Use dry dichloromethane (DCM) or toluene to avoid hydrolysis.

- Catalyst : A catalytic amount of dimethylformamide (DMF) accelerates acyl chloride formation via intermediate Vilsmeier-Haack complexes.

Post-reaction, excess reagents are removed under reduced pressure, and the product is purified by vacuum distillation or recrystallization. Confirmation of purity requires FTIR (C=O stretch ~1800 cm⁻¹) and ¹H NMR (absence of carboxylic acid proton at δ ~12 ppm) .

Q. Table 1: Reaction Conditions for Synthesis

| Parameter | Optimal Range | Deviation Effects |

|---|---|---|

| Temperature | 0–5°C (initial) | Side products (e.g., anhydrides) |

| Solvent Polarity | Low (e.g., DCM) | Hydrolysis to carboxylic acid |

| Reaction Time | 2–4 hours | Overchlorination or decomposition |

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid skin contact due to its corrosive nature and potential for generating HCl vapor.

- Storage : Store in amber glass bottles under inert gas (argon or nitrogen) at 2–8°C. Desiccants (e.g., molecular sieves) prevent moisture-induced hydrolysis.

- Waste Disposal : Quench with ice-cold alcohol (e.g., methanol) to neutralize residual reactivity before disposal as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm acyl chloride formation (C=O stretch at 1770–1810 cm⁻¹) and absence of -OH (broad peak ~2500–3300 cm⁻¹).

- ¹H/¹³C NMR : Key signals include:

- ¹H : Aromatic protons (δ 7.2–7.5 ppm, multiplet), methylene protons (δ 3.8–4.2 ppm, singlet).

- ¹³C : Carbonyl carbon (δ ~170 ppm), quaternary carbons (δ ~55 ppm).

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 242 (calculated for C₁₅H₁₁ClO) with fragmentation patterns (e.g., loss of Cl⁻, m/z 207) .

Advanced Research Questions

Q. How can this compound be utilized in asymmetric organocatalysis, and what mechanistic insights exist?

- Methodological Answer : This compound serves as a precursor for synthesizing mechanically interlocked catalysts, such as [2]rotaxanes. For example:

- Synthesis of Prolinamide Rotaxanes : React with trans-4-hydroxy-L-proline derivatives to form threads, followed by macrocyclization using isophthaloyl chloride. The constrained environment enhances enantioselectivity in aldol or Michael additions (e.g., up to 95% ee in acetone-p-nitrobenzaldehyde reactions) .

- Mechanistic Insight : The electron-withdrawing nitro group on the macrocycle stabilizes transition states, improving catalytic efficiency. Supramolecular cofactors (e.g., N-hexylthymine) further modulate chemoselectivity .

Q. What strategies resolve contradictions in reactivity data during nucleophilic acyl substitution reactions?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., hydrolysis vs. aminolysis). Mitigation strategies include:

- Kinetic Control : Use low temperatures (-10°C) and bulky amines to favor nucleophilic attack over hydrolysis.

- Solvent Optimization : Polar aprotic solvents (e.g., THF) stabilize transition states, while anhydrous conditions minimize side reactions.

- Additive Screening : Triethylamine (TEA) scavenges HCl, shifting equilibrium toward product formation.

Discrepancies in reported yields can be resolved by cross-referencing reaction conditions (e.g., solvent purity, amine basicity) .

Q. How can computational methods predict the stability of this compound derivatives under varying pH conditions?

- Methodological Answer :

- pKa Estimation : Tools like ACD/Labs or SPARC predict the acyl chloride’s susceptibility to hydrolysis (pKa ~-7).

- DFT Calculations : Model transition states for hydrolysis pathways (e.g., nucleophilic attack by water on the carbonyl carbon).

- Solvent Effects : COSMO-RS simulations assess stability in mixed solvents (e.g., DCM/water interfaces).

Experimental validation via pH-dependent kinetic studies (e.g., UV-Vis monitoring at 250 nm) is critical .

Data Analysis and Experimental Design

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer :

- Challenges : Hydrolyzed byproducts (e.g., 2,2-diphenylpropanoic acid) and residual thionyl chloride complicate quantification.

- Solutions :

- HPLC-DAD : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; monitor at 210 nm.

- Derivatization : Convert impurities to fluorescent esters (e.g., with dansyl hydrazine) for enhanced detection limits.

- Karl Fischer Titration : Quantify water content (<50 ppm) to assess storage stability .

Q. How do steric effects from the diphenyl groups influence the reactivity of this compound in peptide coupling?

- Methodological Answer : The bulky diphenyl groups hinder approach of nucleophiles, reducing coupling efficiency with sterically hindered amines. Workarounds include:

- Activating Agents : Use HOBt/DIC to form active esters, lowering steric demand.

- Microwave Assistance : Enhance reaction rates by reducing kinetic barriers.

Comparative studies with less hindered analogs (e.g., acetyl chloride) confirm steric contributions via Hammett plots .

Safety and Compliance

Q. What are the critical regulatory considerations for using this compound in pharmaceutical intermediate synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.